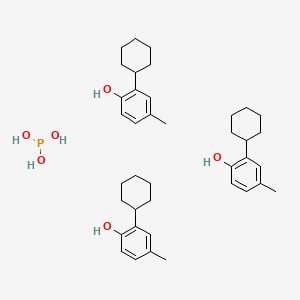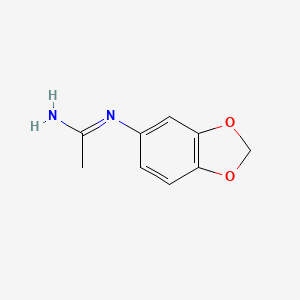
(1E)-N'-(2H-1,3-Benzodioxol-5-yl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N’-(2H-1,3-Benzodioxol-5-yl)ethanimidamide is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-(2H-1,3-Benzodioxol-5-yl)ethanimidamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Ethanimidamide Group: This step may involve the reaction of the benzodioxole derivative with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N’-(2H-1,3-Benzodioxol-5-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield benzodioxole oxides.
Reduction: May yield benzodioxole amines.
Substitution: May yield various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (1E)-N’-(2H-1,3-Benzodioxol-5-yl)ethanimidamide involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathway Modulation: The compound may influence various signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole rings.
Imidamide Derivatives: Compounds with similar imidamide groups.
Uniqueness
(1E)-N’-(2H-1,3-Benzodioxol-5-yl)ethanimidamide is unique due to its specific combination of the benzodioxole ring and ethanimidamide group. This combination may confer distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Número CAS |
91077-54-2 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
N'-(1,3-benzodioxol-5-yl)ethanimidamide |
InChI |
InChI=1S/C9H10N2O2/c1-6(10)11-7-2-3-8-9(4-7)13-5-12-8/h2-4H,5H2,1H3,(H2,10,11) |
Clave InChI |
NZJHGINKBWSBOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=C(C=C1)OCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


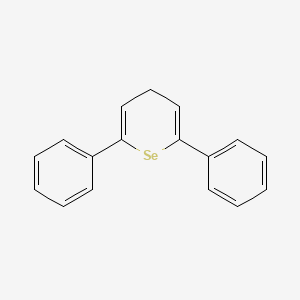
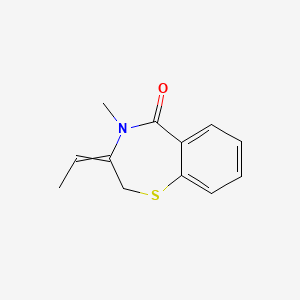
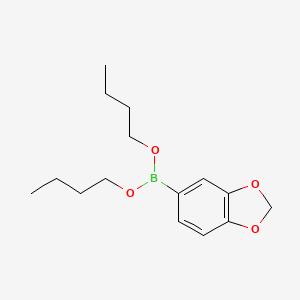

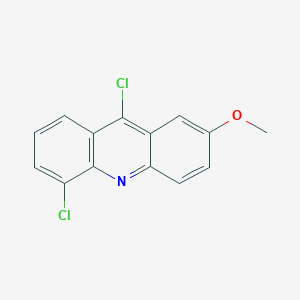
![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)

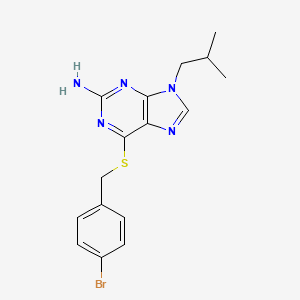
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)

